Cas no 1171622-87-9 (6-Amino-5-bromonicotinamide)

6-Amino-5-bromonicotinamide is a brominated nicotinamide derivative with a molecular formula of C₆H₆BrN₃O. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active heterocyclic compounds. Its key advantages include high purity, stability under standard conditions, and reactivity suitable for further functionalization, such as cross-coupling or nucleophilic substitution reactions. The presence of both amino and bromo substituents on the pyridine ring enhances its utility in constructing complex molecular frameworks. It is commonly employed in research settings for the synthesis of bioactive molecules, including potential kinase inhibitors and antimicrobial agents. Proper handling and storage under inert conditions are recommended to maintain its integrity.
6-Amino-5-bromonicotinamide structure
6-Amino-5-bromonicotinamide structure
Product Name:6-Amino-5-bromonicotinamide
CAS No:1171622-87-9
MF:C6H6BrN3O
MW:216.035339832306
CID:1076410
PubChem ID:44122614
Update Time:2025-10-28

6-Amino-5-bromonicotinamide Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-5-bromonicotinamide
    • DTXSID101286630
    • MFCD14281999
    • SCHEMBL5904298
    • OIQGWDAWZBDVNI-UHFFFAOYSA-N
    • 6-Amino-5-bromo-3-pyridinecarboxamide
    • 3-pyridinecarboxamide, 6-amino-5-bromo-
    • ALBB-019920
    • 6-amino-5-bromopyridine-3-carboxamide
    • DB-186285
    • AKOS000266528
    • 1171622-87-9
    • MDL: MFCD14281999
    • Inchi: 1S/C6H6BrN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11)
    • InChI Key: OIQGWDAWZBDVNI-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NC=C(C(N)=O)C=1

Computed Properties

  • Exact Mass: 214.96942g/mol
  • Monoisotopic Mass: 214.96942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 82Ų

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Additional information on 6-Amino-5-bromonicotinamide

6-Amino-5-bromonicotinamide (CAS No. 1171622-87-9): An Overview of Its Structure, Properties, and Applications

6-Amino-5-bromonicotinamide (CAS No. 1171622-87-9) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This article provides a comprehensive overview of its structure, properties, and applications, drawing on the latest research findings to ensure accuracy and relevance.

Structure and Chemical Properties

6-Amino-5-bromonicotinamide is a derivative of nicotinamide, characterized by the presence of an amino group at the 6-position and a bromine atom at the 5-position. Its molecular formula is C7H7BrN2O, and it has a molecular weight of approximately 209.05 g/mol. The compound is a white crystalline solid that is soluble in water and organic solvents such as methanol and dimethyl sulfoxide (DMSO).

The unique arrangement of functional groups in 6-Amino-5-bromonicotinamide imparts several interesting chemical properties. The amino group can participate in hydrogen bonding, making the compound suitable for various chemical reactions. The bromine atom, on the other hand, can be used as a leaving group in substitution reactions, enabling the synthesis of more complex molecules.

Synthesis and Preparation

The synthesis of 6-Amino-5-bromonicotinamide typically involves the bromination of 6-amino-nicotinonitrile followed by hydrolysis to form the amide. One common method involves the reaction of 6-amino-nicotinonitrile with bromine in an appropriate solvent, such as acetic acid or glacial acetic acid. The resulting brominated intermediate is then hydrolyzed using an aqueous base to yield the final product.

This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing 6-Amino-5-bromonicotinamide, such as using microwave-assisted reactions or catalysts that reduce waste and energy consumption.

Biological Activity and Applications

6-Amino-5-bromonicotinamide has shown promising biological activity in several areas, including its potential as an inhibitor of specific enzymes and its use in drug discovery. One notable application is its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. NAMPT inhibition has been linked to various therapeutic effects, including anti-inflammatory and anti-cancer activities.

A recent study published in the Journal of Medicinal Chemistry demonstrated that 6-Amino-5-bromonicotinamide effectively inhibited NAMPT activity in vitro, leading to reduced NAD+ levels and decreased proliferation of cancer cells. This finding suggests that 6-Amino-5-bromonicotinamide could be a valuable lead compound for developing novel anti-cancer drugs.

In addition to its potential as an enzyme inhibitor, 6-Amino-5-bromonicotinamide has also been explored for its use in imaging applications. Its ability to cross cell membranes and accumulate in specific tissues makes it a promising candidate for developing imaging agents that can be used to visualize biological processes at the molecular level.

Safety and Toxicology

The safety profile of 6-Amino-5-bromonicotinamide is an important consideration for its use in pharmaceutical applications. Preclinical studies have shown that it exhibits low toxicity when administered at therapeutic doses. However, like many compounds with biological activity, it may have potential side effects at higher concentrations or prolonged exposure.

To ensure safe use, ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of 6-Amino-5-bromonicotinamide. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties in various animal models. These studies are crucial for determining appropriate dosing regimens and identifying any potential safety concerns before advancing to clinical trials.

Clinical Trials and Future Prospects

Clinical trials are currently underway to evaluate the safety and efficacy of 6-Amino-5-bromonicotinamide in treating various diseases. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse effects.

The future prospects for 6-Amino-5-bromonicotinamide are exciting. Its unique chemical structure and biological activity make it a valuable tool for both basic research and drug development. As more data from clinical trials become available, it is likely that new applications will be discovered, further expanding its potential impact on human health.

Closing Remarks

In conclusion, 6-Amino-5-bromonicotinamide (CAS No. 1171622-87-9) is a multifaceted compound with significant potential in various fields of chemistry and pharmacology. Its unique structure and properties make it a valuable tool for both research and practical applications. As ongoing research continues to uncover new insights into its biological activity and safety profile, it is poised to play an increasingly important role in advancing our understanding of complex biological processes and developing new therapeutic strategies.

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